Naphth[2,3-a]azulene-5,12-dione
Description
Naphth[2,3-a]azulene-5,12-dione (CAS: 98628-38-7) is a polycyclic aromatic compound featuring a fused azulene core (a non-alternant hydrocarbon with a bicyclic structure) and two ketone groups at positions 5 and 12. Its molecular formula is C₁₈H₁₀O₂, with a conjugated system extending across three aromatic rings (two naphthalene-like rings and one azulene moiety) . The compound’s unique electronic properties arise from the interplay between the electron-rich azulene unit and the electron-withdrawing dione groups, making it a candidate for organic electronics and photochemical applications.
Properties
CAS No. |
76319-75-0 |
|---|---|
Molecular Formula |
C18H10O2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
tetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,12,14,16-octaene-11,18-dione |
InChI |
InChI=1S/C18H10O2/c19-17-13-8-4-5-9-14(13)18(20)16-12-7-3-1-2-6-11(12)10-15(16)17/h1-10H |
InChI Key |
HUHSITKSALDDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=C2C=C1)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphth[2,3-a]azulene-5,12-dione can be synthesized through the dehydrogenation of 5,12-dihydronaphth[2,3-a]azulenes. This process involves the reaction of 2H-cyclohepta[b]furan-2-one with 1- and 2-pyrrolidinyl-3,4-dihydronaphthalenes . Another method involves the cycloaddition of acepleiadylene-5,8-dione and o-dibromoquinodimethane generated in situ from 1,2-bis(dibromomethyl)benzene and sodium iodide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphth[2,3-a]azulene-5,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Naphth[2,3-a]azulene-5,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Naphth[2,3-a]azulene-5,12-dione involves its interaction with molecular targets and pathways within cells. Its effects are mediated through the modulation of specific enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with DNA and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Naphth[2,3-a]azulene-5,12-dione belongs to a broader class of azulene-embedded polycyclic compounds. Key comparisons include:
Naphth[2,1-a]azulene
- Structure : A positional isomer of naphthazulene, lacking ketone groups and featuring a different fusion pattern ([2,1-a] vs. [2,3-a]) .
- Electronic Properties : The absence of dione groups reduces electron-withdrawing effects, resulting in a higher HOMO-LUMO bandgap (~2.1 eV) compared to this compound (~1.8 eV estimated) .
- Applications : Primarily studied for its optical properties in photovoltaics due to moderate solubility in organic solvents .
Azulene-Fused Linear Polycyclic Aromatic Hydrocarbons (PAHs)
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Naphth[2,3-a]azulene-5,12-dione in the laboratory?
- Methodological Answer : Synthesis requires precise control of reaction conditions due to the compound’s polycyclic aromatic structure. A typical approach involves cyclization reactions using precursors like naphthoquinones and azulene derivatives under reflux conditions with catalysts (e.g., SnCl₂ for reduction steps ). Reaction progress should be monitored via TLC (hexane:ethyl acetate solvent systems) , and purification methods like column chromatography or crystallization (ethanol as a solvent) are critical to isolate the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to verify aromatic proton environments and carbonyl groups.
- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (e.g., ~290–302 g/mol for related diones ).
- X-ray crystallography for unambiguous determination of the fused-ring system .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow GHS guidelines for acute toxicity (oral, dermal, inhalation Category 4 ). Use PPE (gloves, lab coats, goggles) and work in a fume hood. Spills should be contained with absorbent materials and disposed of as hazardous waste .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?
- Methodological Answer : The electron-deficient 7-membered azulene ring and electron-rich naphthoquinone moiety create a dipole moment (~1.08 D in azulene derivatives ), enabling regioselective cycloadditions. Experimental design should include computational modeling (DFT) to predict reactive sites and solvent selection (e.g., toluene/water mixtures) to stabilize transition states .
Q. What strategies resolve contradictions in reported solubility data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., "N/A" for density/boiling points ) arise from polymorphic variations. Use:
- HPLC with polar stationary phases to assess purity.
- Solubility screening in DMSO, THF, and ethanol under controlled temperatures.
- Thermal analysis (DSC/TGA) to characterize melting/decomposition behavior .
Q. How can researchers optimize the photophysical properties of this compound for optoelectronic applications?
- Methodological Answer : Modify substituents (e.g., hydroxyl or amino groups) to tune absorption/emission spectra. Use UV-Vis spectroscopy to measure λmax shifts in solvents of varying polarity (solvatochromism studies ). Computational TD-DFT can correlate experimental results with HOMO-LUMO gaps .
Q. What experimental designs mitigate side reactions during functionalization of the azulene core?
- Methodological Answer : Protect reactive carbonyl groups (e.g., acetylation) before introducing substituents. Monitor reaction kinetics via in-situ FTIR or NMR to detect intermediates. For example, sodium azide-mediated substitutions require strict temperature control (reflux at 75–80°C) and inert atmospheres .
Q. How do steric and electronic effects impact the biological activity of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
